- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)
1-(Isoquinolin-3-yl)ethanone structure
Product Name:1-(Isoquinolin-3-yl)ethanone
N.o CAS:91544-03-5
MF:C11H9NO
MW:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275
Update Time:2025-06-10
1-(Isoquinolin-3-yl)ethanone Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- Chave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C2C(C=CC=C2)=CN=1
Propriedades Computadas
- Massa Exacta: 171.06800
- Massa monoisotópica: 173.047678
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 205
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 50.2
- XLogP3: 2.1
Propriedades Experimentais
- PSA: 29.96000
- LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Isoquinolin-3-yl)ethanone Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445109-100 mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 100MG |
€212.00 | 2023-07-18 | ||
| abcr | AB445109-250 mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 250MG |
€374.40 | 2023-07-18 | ||
| abcr | AB445109-1 g |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 1g |
€726.50 | 2023-07-18 | ||
| Apollo Scientific | OR300098-500mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 500mg |
£187.00 | 2022-03-29 | ||
| Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-1g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-5g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-500mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-250mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 100mg |
1060.05CNY | 2021-05-08 |
1-(Isoquinolin-3-yl)ethanone Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Diethyl ether , Benzene
Referência
- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5
Método de produção 3
Condições de reacção
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Referência
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908
Método de produção 4
Condições de reacção
Referência
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13
Método de produção 5
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Referência
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
Referência
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326
Método de produção 8
Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Referência
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514
1-(Isoquinolin-3-yl)ethanone Raw materials
- Ethyl Isoquinoline-3-carboxylate
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- Methyl isoquinoline-3-carboxylate
- L-Phenylalanine
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- tributyl(1-ethoxyethenyl)stannane
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Isoquinolin-3-yl trifluoromethanesulfonate
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Número da Ordem:A10893
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 19:34
Preço ($):163.0/343.0
E- mail:sales@amadischem.com
1-(Isoquinolin-3-yl)ethanone Literatura Relacionada
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Produtos relacionados
- 59576-26-0(1-(4-methylpyridin-2-yl)ethan-1-one)
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)
- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)
- 1129-30-2(2,6-Diacetylpyridine)
- 16576-23-1(1-benzoylisoquinoline)
- 1072-83-9(2-Acetylpyrrole)
- 30440-88-1(Ethanone,1-(pyridinyl)-)
- 4264-35-1(2-Acetylindole)
- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):163.0/343.0